Visnagin
Overview
Description
Visnagin is an organic compound with the molecular formula C₁₃H₁₀O₄ It is classified as a furanochromone, a derivative of chromone (1,4-benzopyrone) and furanThis compound has been traditionally used in Middle Eastern medicine to alleviate urinary tract pain and promote the passage of kidney stones .
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Visnagin has been found to interact with various enzymes, proteins, and other biomolecules. It is known for its vasodilatory and anti-inflammatory properties . In vivo studies have shown that this compound treatment effectively attenuated the acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences in experimental mice models .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating key signaling pathways and inhibiting apoptosis . It has been observed to reduce apoptosis in ischemic areas, potentially through modulation of the aryl hydrocarbon receptor (AHR) signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that its cardioprotective efficacy against DOX-induced cardiotoxicity is achieved through mitochondrial protection, the modulation of key signaling pathways, and the inhibition of apoptosis . It modulates key molecular pathways, such as NF‑κB, TNF‑α, IL‑6, and PPAR γ, and upregulates nuclear factor erythroid 2‑related factor 2/heme oxygenase‑1 signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The findings of a study revealed that this compound treatment effectively attenuated the acetic acid-induced writhing response, glutamate-induced paw licking numbers, capsaicin-induced pain response, and formalin-induced biphasic licking incidences in experimental mice models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. An increase in dosage of this compound from 10 to 30 mg per kg showed a significant reduction in paw licking numbers, with the lowest licking number at 30 mg/kg of this compound .
Metabolic Pathways
It is known that this compound has biological activity in animal models as a vasodilator and reduces blood pressure by inhibiting calcium influx into the cell .
Transport and Distribution
It is known that this compound has biological activity in animal models as a vasodilator and reduces blood pressure by inhibiting calcium influx into the cell .
Subcellular Localization
It is known that this compound has biological activity in animal models as a vasodilator and reduces blood pressure by inhibiting calcium influx into the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Visnagin can be synthesized through a multi-step process starting from phloroglucinol aldehyde. The synthesis involves the construction of the 2-methyl-γ-pyrone ring, followed by the formation of 2-methyl-5,7-dihydroxy-4-chromone. The furan moiety is then introduced through conventional methods, resulting in the formation of 5-northis compound, which is subsequently methylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from khella seeds. The seeds are harvested, dried, and subjected to solvent extraction to isolate this compound. This method is preferred due to the natural abundance of this compound in khella seeds and the relatively straightforward extraction process .
Chemical Reactions Analysis
Types of Reactions
Visnagin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form visnagone.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Substitution reactions can occur at the methoxy group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Visnagone
Reduction: Dihydrothis compound
Substitution: Various alkylated or acylated derivatives of this compound
Scientific Research Applications
Visnagin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various furanochromone derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its vasodilatory properties and potential to prevent kidney stone formation.
Industry: Utilized in the development of pharmaceuticals and as a natural product in traditional medicine formulations.
Comparison with Similar Compounds
Visnagin is unique among furanochromones due to its specific structural features and biological activities. Similar compounds include:
Khellin: Another furanochromone found in khella seeds, known for its bronchodilatory and vasodilatory effects.
Visnagone: An oxidized derivative of this compound with distinct chemical properties.
Dihydrothis compound: A reduced form of this compound with different pharmacological activities.
Properties
IUPAC Name |
4-methoxy-7-methylfuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVQLVGOZRELTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231509 | |
Record name | Visnagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-57-5 | |
Record name | Visnagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Visnagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Visnagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Visnagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-7-methylfuro[3,2-g]chromen-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VISNAGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64438MLBW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Visnagin?
A1: While this compound exhibits a diverse range of activities, its precise mechanisms are still under investigation. Research suggests it can modulate multiple pathways, including:
- Calcium Channel Blockade: this compound demonstrates the ability to inhibit calcium influx into cells, potentially contributing to its antispasmodic effects. [, ]
- Autophagy Modulation: Studies indicate that this compound can promote autophagy, a cellular process crucial for maintaining homeostasis and responding to stress. [, ]
- Apoptosis Inhibition: this compound has been shown to protect cells from apoptosis, a programmed cell death mechanism, potentially contributing to its cardioprotective and neuroprotective effects. [, , , ]
- Antioxidant Activity: this compound displays antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells against oxidative stress. [, , , ]
- Anti-inflammatory Effects: Research suggests that this compound can suppress the production of inflammatory mediators, potentially contributing to its therapeutic effects in conditions like psoriasis and myocardial ischemia/reperfusion injury. [, , , , ]
- Modulation of Drug Transporters and Enzymes: Recent studies have highlighted this compound's potential to interact with drug efflux pumps, like NorA in Staphylococcus aureus, and modulate the activity of cytochrome P450 enzymes, particularly CYP1A. [, ]
Q2: How does this compound's interaction with mitochondrial malate dehydrogenase (MDH2) contribute to its cardioprotective effects?
A2: Studies have identified MDH2, a key enzyme in the tricarboxylic acid cycle, as a binding target of this compound. [] Modulation of MDH2 activity by this compound appears to mitigate doxorubicin-induced cardiotoxicity, potentially by influencing cellular energy metabolism and redox balance. This interaction highlights a novel target for cardioprotection strategies.
Q3: What is the molecular formula, weight, and key spectroscopic characteristics of this compound?
A3:
Molecular Formula: C13H10O4 [, , ]* Molecular Weight: 230.22 g/mol* Spectroscopic Data: * Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption bands in the UV region, which can be used for its identification and quantification. [, ] * Infrared (IR) Spectroscopy: IR analysis reveals distinct vibrational modes corresponding to specific functional groups within the this compound molecule, aiding in its structural characterization. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the arrangement of atoms within the this compound molecule, confirming its structure and stereochemistry.
* Mass Spectrometry (MS):* MS analysis determines the mass-to-charge ratio of ions, enabling the identification and quantification of this compound in complex mixtures.
Q4: Are there any specific spectroscopic techniques that can identify this compound within plant material?
A4: Yes, UV microscopy, particularly at a wavelength of 365 nm, has been successfully used to visualize this compound's blue autofluorescence within the primary rib channels and endosperm of Ammi visnaga fruits. [] This technique provides valuable insights into the compound's localization within the plant.
Q5: How does the administration of this compound as an aqueous extract of Ammi visnaga (AVE) affect its pharmacokinetic profile compared to pure this compound?
A5: Research indicates that administering this compound as an AVE significantly enhances its plasma exposure (AUC) compared to the pure compound. [] This enhanced exposure is accompanied by a longer residence time in the body (MRT) and elevated Cmax values occurring at later time points. These findings suggest a potential therapeutic advantage of using AVE over pure this compound due to its improved bioavailability and prolonged exposure.
Q6: What are the key findings from in vivo studies on the neuroprotective effects of this compound in cerebral ischemia-reperfusion (I/R) injury?
A6: Animal models of cerebral I/R injury have demonstrated that this compound administration can:
- Improve cognitive function following I/R injury. []
- Reduce the activity of inflammatory factors such as TNF-α, IL-1β, and IL-6, which play a crucial role in I/R-induced brain damage. []
- Promote the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. []
Q7: Can this compound be used to enhance the efficacy of existing antibiotics?
A7: Research suggests that this compound may have the potential to act as an adjuvant to certain antibiotics, enhancing their effectiveness against resistant bacteria. Studies have shown that this compound can inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism commonly employed by bacteria to expel antibiotics from their cells. [] By inhibiting this pump, this compound could potentially increase the intracellular concentration of antibiotics like norfloxacin, making the bacteria more susceptible to treatment.
Q8: How do structural modifications of the this compound molecule impact its biological activity?
A8: Structure-activity relationship (SAR) studies have been crucial in understanding the influence of specific structural elements on this compound's pharmacological profile. For instance:
- Moving the carbonyl group from the 5- to the 7-position and adding short ester side chains led to a significant increase in cardioprotective potency in zebrafish and mice models. []
- Introducing a sulfonamide moiety at the 9-position of this compound resulted in derivatives with enhanced antibacterial and antifungal activities. []
- Synthesizing benzofuran derivatives by modifying the Visnaginone structure led to compounds with selective cyclooxygenase-2 (COX-2) inhibitory activity, indicating potential as anti-inflammatory and analgesic agents. []
Q9: Have any drug delivery systems been explored to improve the bioavailability or targeting of this compound?
A9: Yes, researchers are actively exploring nanotechnology-based drug delivery systems to enhance this compound's therapeutic efficacy. Two notable examples include:
- Albumin nanoparticles: Encapsulating this compound within albumin nanoparticles has shown promising results in enhancing its delivery to triple-negative breast cancer cells, improving its cytotoxic effects. []
- NIPAAm-MMA nanoparticles: Nanoparticles composed of N-isopropylacrylamide and methacrylic acid have demonstrated targeted delivery of this compound to the site of myocardial ischemia/reperfusion injury in rats, leading to improved cardioprotection by promoting autophagy and inhibiting apoptosis. []
Q10: What is the current understanding of the toxicity profile of this compound?
A10: While this compound has shown promising therapeutic potential in preclinical studies, it's essential to thoroughly evaluate its toxicity profile before clinical application. Currently, information on this compound's toxicity is limited, and further studies are required to fully assess its safety profile, particularly regarding long-term use and potential adverse effects.
Q11: What analytical techniques are commonly employed for the isolation, identification, and quantification of this compound?
A11: A variety of analytical techniques are used to study this compound, including:
- Extraction: Conventional solvent extraction using solvents like ethanol, acetone, and water, as well as supercritical fluid extraction with carbon dioxide and a co-solvent like methanol, have been utilized to isolate this compound from plant material. []
- Chromatography:
- High-performance liquid chromatography (HPLC): HPLC, particularly reversed-phase HPLC, has been widely employed for separating and quantifying this compound in plant extracts and pharmaceutical formulations. [, , ]
- Micellar electrokinetic chromatography (MEKC): MEKC offers a rapid and efficient alternative to HPLC for analyzing this compound and related compounds in various matrices. []
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